molecular formula C21H25N3O3S B2832300 2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide CAS No. 899756-46-8

2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide

Cat. No.: B2832300
CAS No.: 899756-46-8
M. Wt: 399.51
InChI Key: NISOHRRDJXTNJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide is a complex organic compound that features a quinazoline core, a tetrahydrofuran ring, and a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide typically involves multiple steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Tetrahydrofuran Ring: This step involves the alkylation of the quinazoline core with a tetrahydrofuran derivative.

    Attachment of the Phenylacetamide Group: This is usually done through a nucleophilic substitution reaction where the thiol group of the quinazoline derivative reacts with a phenylacetamide precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylacetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways due to its structural similarity to certain biological molecules.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide
  • 2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide

Uniqueness

The uniqueness of 2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide lies in its specific structural features, such as the combination of a quinazoline core with a tetrahydrofuran ring and a phenylacetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound 2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide , identified by its CAS number 899756-46-8 , is a novel derivative of quinazoline that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C21H25N3O3SC_{21}H_{25}N_{3}O_{3}S, with a molecular weight of 399.5 g/mol . The structure incorporates a tetrahydrofuran moiety and a hexahydroquinazoline core, which are known for their diverse biological activities.

PropertyValue
CAS Number899756-46-8
Molecular FormulaC21H25N3O3S
Molecular Weight399.5 g/mol

Anticancer Activity

Recent studies have indicated that derivatives of quinazoline possess significant anticancer properties. The compound has been evaluated for its effects on cancer cell lines, particularly focusing on its ability to inhibit cell migration and proliferation.

  • Mechanism of Action : The compound appears to target matrix metalloproteinases (MMPs), particularly MMP-9, which is implicated in cancer metastasis. Inhibition of MMP activity can reduce tumor invasiveness and improve therapeutic outcomes in various cancers .
  • Cell Migration Assays : In vitro assays using COS-1 cells demonstrated that treatment with the compound significantly reduced cell migration in a dose-dependent manner. At a concentration of 50 μM , the compound inhibited migration effectively without inducing significant cytotoxicity .

Cytotoxicity Studies

Cytotoxicity assessments revealed that while the compound exhibits potent inhibitory effects on cancer cell migration, it does not significantly affect cell viability at therapeutic concentrations. For instance, in HT1080 fibrosarcoma cells treated with up to 100 μM , no significant cell death was observed .

Case Studies

Several studies have investigated the biological implications of compounds similar to this compound:

  • Study on MMP Inhibition : A study focusing on MMP inhibitors highlighted the role of structural modifications in enhancing biological activity. It was found that certain substitutions improved binding affinity and selectivity towards MMPs .
  • Quinazoline Derivatives : A review on quinazoline derivatives emphasized their broad spectrum of biological activities including antitumor and anti-inflammatory effects. The incorporation of different functional groups was shown to modulate these activities significantly .

Properties

IUPAC Name

2-[[2-oxo-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c25-19(22-15-7-2-1-3-8-15)14-28-20-17-10-4-5-11-18(17)24(21(26)23-20)13-16-9-6-12-27-16/h1-3,7-8,16H,4-6,9-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISOHRRDJXTNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.